

Lab-Scale Synthesis of Benzylidene Camphor Sulfonic Acid: An Application Note

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Compound of Interest		
Compound Name:	Benzylidene camphor sulfonic acid	
Cat. No.:	B1329900	Get Quote

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Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of **benzylidene camphor sulfonic acid**, a widely utilized UV filter in the cosmetic and pharmaceutical industries. The synthesis involves a two-step process commencing with the sulfonation of camphor to yield camphorsulfonic acid, followed by a condensation reaction with benzaldehyde. This application note emphasizes a modern, safer, and more environmentally friendly approach utilizing phase transfer catalysis, which avoids the use of hazardous solvents and reagents associated with traditional methods. Detailed experimental procedures, characterization data, and a visual workflow are presented to facilitate successful synthesis and analysis.

Introduction

Benzylidene camphor sulfonic acid is an organic compound recognized for its efficacy as a broad-spectrum UV absorber, offering protection against both UVA and UVB radiation.[1][2] Its water-solubility, a characteristic imparted by the sulfonic acid group, allows for its incorporation into various aqueous formulations.[1] The synthesis of this compound is a topic of significant interest in both academic and industrial research, with a continuous drive towards developing safer and more sustainable synthetic methodologies.[1] This note details a robust lab-scale protocol, beginning with the preparation of the key intermediate, camphorsulfonic acid, and culminating in the synthesis of the target compound.



Chemical Structures

Compound	Structure
Camphor	Camphor Structure
Camphorsulfonic Acid	Camphorsulfonic Acid Structure
Benzaldehyde	Benzaldehyde Structure
Benzylidene Camphor Sulfonic Acid	Benzylidene Camphor Sulfonic Acid Structure

Experimental Protocols Part 1: Synthesis of D,L-10-Camphorsulfonic Acid

This procedure is adapted from the method described by Reychler.[3]

Materials and Equipment:

- 3 L three-necked, round-bottomed flask
- Powerful slow-speed stirrer with a Teflon® blade
- 500 mL dropping funnel
- Thermometer
- · Ice-salt bath
- Suction filter
- Vacuum desiccator
- Concentrated sulfuric acid (588 g, 366 mL, 6 moles)
- Acetic anhydride (1216 g, 1170 mL, 12 moles)
- D,L-camphor (912 g, 6 moles), coarsely powdered
- Anhydrous ether



Procedure:

- Place the concentrated sulfuric acid in the three-necked flask and cool the flask in an ice-salt mixture.
- Start the stirrer and add the acetic anhydride at a rate that maintains the temperature below 20°C. This addition typically takes 1-1.5 hours.
- Once the addition is complete, remove the dropping funnel and add the powdered D,Lcamphor.
- Close the flask with a stopper and continue stirring until the camphor is dissolved.
- Remove the stirrer, stopper the flask, and allow the mixture to stand for 36 hours as the ice bath melts.
- Collect the resulting camphorsulfonic acid on a suction filter and wash it with anhydrous ether.
- Dry the product in a vacuum desiccator at room temperature. The expected yield is 530–580 g (38–42%).

Part 2: Synthesis of Benzylidene Camphor Sulfonic Acid via Phase Transfer Catalysis

This protocol is based on a modern, safer method that avoids hazardous solvents like toluene. [4][5]

Materials and Equipment:

- 500 mL four-necked, round-bottomed flask
- Stirrer
- Dropping funnel
- Thermometer



- Heating mantle
- Camphorsulfonic acid (100 g)
- Deionized water (100 g)
- 30% Sodium hydroxide solution (approx. 58 g)
- Phase transfer catalyst (e.g., PEG-400, 5 g)
- Benzaldehyde (45 g)
- Hydrochloric acid

Procedure:

- In the four-necked flask, dissolve 100 g of camphorsulfonic acid in 100 g of water with stirring at 25-30°C until the solution is clear.
- While stirring, add approximately 58 g of 30% sodium hydroxide solution to adjust the pH to
 7-8. If the solution is not clear, add a small amount of water until it is.
- Add 5 g of PEG-400 to the clear solution.
- Heat the reaction mixture to 45°C.
- Slowly add 45 g of benzaldehyde dropwise over approximately 5 hours, maintaining the temperature at $45 \pm 2^{\circ}$ C.
- After the addition is complete, continue stirring at 45°C for a period of time to ensure the reaction goes to completion (monitoring by TLC or HPLC is recommended).
- Cool the reaction mixture and acidify with hydrochloric acid to a pH of 1.
- The **benzylidene camphor sulfonic acid** will precipitate out of the solution.
- Isolate the product by filtration, wash with cold water, and dry under vacuum.



Data Presentation

Parameter	Camphorsulfonic Acid	Benzylidene Camphor Sulfonic Acid
Molecular Formula	C10H16O4S	C17H20O4S[6][7]
Molecular Weight	232.29 g/mol [8]	320.4 g/mol [6][9]
Appearance	Nearly white crystalline solid[3]	White solid[10]
Melting Point	202–203°C (with decomposition)[3]	Not specified
Yield	38–42%[3]	Not specified

Characterization Data for Benzylidene Camphor Sulfonic Acid:

• FTIR (cm⁻¹):

o O-H (sulfonic acid): 3200-2500 (broad)[1]

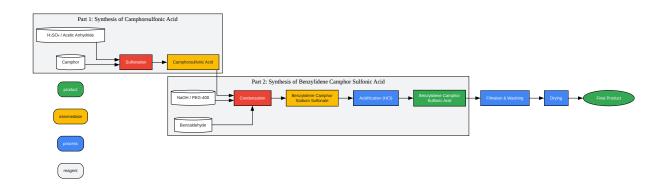
C=O (ketone): 1730-1750[1]

C=C (aromatic): ~1600 and 1450-1500[1]

• S=O (sulfonic acid): 1250-1160 (asymmetric) and 1060-1010 (symmetric)[1]

Experimental Workflow





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Caption: Synthetic workflow for benzylidene camphor sulfonic acid.

Conclusion

The presented protocol for the lab-scale synthesis of **benzylidene camphor sulfonic acid** offers a reliable and safer alternative to traditional methods. By utilizing a phase transfer catalyst, the use of hazardous organic solvents is circumvented, aligning with the principles of green chemistry. The detailed two-part procedure, encompassing the synthesis of the camphorsulfonic acid intermediate and the final condensation reaction, provides a clear pathway for researchers to obtain this valuable UV filtering agent. The provided characterization data serves as a benchmark for product verification.



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